Linoleoyl-coenzyme A

Cardiolipin remodeling Mitochondrial enzymology Barth syndrome

Cardiolipin remodeling & LPCAT researchers: substituting linoleoyl-CoA with palmitoyl-CoA yields negligible MLCL AT-1 activity. Linoleoyl-CoA (CAS 40757-80-0) is the enzyme-preferred substrate. • MLCL AT-1: 2,300 pmol/min/mg; strict preference: linoleoyl-CoA > oleoyl-CoA > palmitoyl-CoA • LPCAT: 38-47% higher velocity vs. oleoyl-CoA • MGAT: Activity equivalent to oleoyl-CoA ≥98% purity. Bulk quantities available.

Molecular Formula C39H67N7O18P3S
Molecular Weight 1030 g/mol
CAS No. 40757-80-0
Cat. No. B1675492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl-coenzyme A
CAS40757-80-0
Synonymscoenzyme A, linoleoyl-
coenzyme A, S-9,12-octadecadienoate, (Z,Z)
linoleoyl-CoA
linoleoyl-coenzyme A
linoleoyl-coenzyme A, (E,E)-isomer
linoleoyl-coenzyme A, (E,Z)-isomer
linoleoyl-coenzyme A, (Z,Z)-isomer
linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome
Molecular FormulaC39H67N7O18P3S
Molecular Weight1030 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1
InChIKeyGISNRZPAZNWKHE-XFLCQTJPSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linoleoyl-CoA for Lipid Metabolism Research


Linoleoyl-coenzyme A (linoleoyl-CoA, CAS 40757-80-0) is a C18:2 (Δ9,12) unsaturated fatty acyl-CoA thioester that serves as an essential acyl donor in numerous lipid biosynthetic and remodeling pathways [1]. As the activated form of the essential omega-6 fatty acid linoleic acid, this compound is a critical substrate for acyltransferases such as lysophosphatidylcholine acyltransferase (LPCAT) and monolysocardiolipin acyltransferase (MLCL AT-1), which govern phospholipid composition and mitochondrial membrane integrity [2]. Its distinct physicochemical profile—including a molecular weight of ~1026–1030 Da and a characteristic thioester bond—enables its use in kinetic studies, enzyme characterization assays, and lipidomics workflows, making it a fundamental biochemical reagent for elucidating lipid metabolism across mammalian, plant, and microbial systems .

Linoleoyl-CoA Substrate Specificity


Despite their shared coenzyme A moiety, linoleoyl-CoA cannot be functionally interchanged with other long-chain acyl-CoAs such as palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), or even oleoyl-CoA (C18:1) due to profound differences in enzyme substrate specificity and metabolic fate [1]. The presence of two cis double bonds (Δ9,12) in linoleoyl-CoA confers unique molecular recognition by acyltransferases and thioesterases, leading to distinct kinetic parameters (e.g., Km, Vmax) and reaction velocities that are not recapitulated by saturated or monounsaturated analogs [2]. For instance, MLCL AT-1 exhibits a clear substrate preference hierarchy of linoleoyl-CoA > oleoyl-CoA > palmitoyl-CoA, while LPCAT isoforms demonstrate differential activity that directly impacts phospholipid remodeling and cardiolipin maturation [3]. Substituting linoleoyl-CoA with a saturated analog in these assays would yield quantitatively and qualitatively erroneous results, thereby compromising experimental validity and downstream interpretations [4].

Linoleoyl-CoA Comparative Evidence


MLCL AT-1 Substrate Preference

The human mitochondrial monolysocardiolipin acyltransferase-1 (MLCL AT-1) exhibits a strict substrate hierarchy when acylating monolysocardiolipin to cardiolipin. In direct comparative assays, the purified recombinant enzyme utilized linoleoyl-CoA with the highest efficiency, followed by oleoyl-CoA, and then palmitoyl-CoA [1]. This selectivity was confirmed in vivo, where overexpression of MLCL AT-1 increased [1-14C]linoleic acid incorporation into cardiolipin, but did not alter the incorporation of [1-14C]oleic or [1-14C]palmitate [1].

Cardiolipin remodeling Mitochondrial enzymology Barth syndrome

MGAT Acyl-CoA Preference

In intestinal mucosa microsomes from mice and rats, acyl-CoA:2-monoacylglycerol acyltransferase (MGAT) activity was significantly higher with oleoyl-CoA and linoleoyl-CoA compared to palmitoyl-CoA and arachidonoyl-CoA [1]. This indicates that unsaturated C18 acyl-CoAs are the preferred substrates for this key enzyme in triacylglycerol synthesis.

Triacylglycerol synthesis Intestinal lipid absorption Aging

Long-Chain Acyl-CoA Synthetase Kinetics

Kinetic analysis of rat liver microsomal long-chain acyl-CoA synthetase revealed that unsaturated fatty acids with a Δ9 double bond—including linoleate (18:2), oleate (18:1), palmitoleate (16:1), and linolenate (18:3)—all have Km values in the same narrow range of 1.39 to 2.22 µM [1]. However, the Vmax for linoleate activation (18.52 µmol/h/mg protein) was notably higher than that for palmitate (14.29 µmol/h/mg) and other Δ9 fatty acids (range: 9.09–18.52 µmol/h/mg) [1]. Furthermore, linoleate was shown to be a competitive inhibitor of linolenate activation with a Ki of 1.23 µM, identical to the Ki of palmitate and other Δ9 fatty acids, suggesting a shared active site with differential catalytic efficiency [1].

Enzyme kinetics Fatty acid activation Substrate competition

LPCAT Acyl Donor Preference

In assays using acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase (LPCAT) from liver microsomes, reaction velocities with linoleoyl-CoA and arachidonoyl-CoA were 38–47% greater than with oleoyl-CoA when 1-palmitoyl-sn-glycero-3-phosphorylcholine was the acyl acceptor [1]. This demonstrates a clear preference for polyunsaturated acyl donors over monounsaturated donors in this critical phospholipid remodeling pathway.

Phospholipid remodeling Lands cycle LPCAT

Microsomal Carboxylesterase Resistance

A purified microsomal carboxylesterase from rat liver exhibited marked substrate selectivity among long-chain acyl-CoAs. While palmitoyl-CoA was the most preferred substrate (100% relative rate), stearoyl-CoA (30%), oleoyl-CoA (50%), and arachidonoyl-CoA (20%) were hydrolyzed at lower rates [1]. Notably, linoleoyl-CoA and acetyl-CoA were not hydrolyzed by this enzyme [1]. This differential stability has implications for in vitro assays where acyl-CoA integrity is critical.

Acyl-CoA hydrolase Substrate specificity Metabolic stability

CPT I Substrate Affinity

Kinetic studies of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for mitochondrial β-oxidation, indicate that the enzyme possesses a higher apparent affinity for nonessential fatty acyl-CoAs (e.g., palmitoyl-CoA) and a lower affinity for linoleoyl-CoA, the CoA ester of an essential fatty acid [1]. This kinetic discrimination has been proposed as a mechanism to spare essential linoleate from oxidation when dietary supply is limited [1].

Fatty acid oxidation Mitochondrial transport Substrate channeling

Linoleoyl-CoA Application Scenarios


Cardiolipin Remodeling in Barth Syndrome

Linoleoyl-CoA is the definitive substrate for MLCL AT-1, the enzyme responsible for the final linoleate-specific remodeling step of cardiolipin, a process defective in Barth syndrome [1]. The high specific activity (2,300 pmol/min/mg) and clear substrate preference (linoleoyl-CoA > oleoyl-CoA > palmitoyl-CoA) demonstrated in purified enzyme assays [1] make linoleoyl-CoA the only appropriate acyl donor for accurately measuring MLCL AT-1 activity in mitochondrial preparations or recombinant protein assays. Use of palmitoyl-CoA or oleoyl-CoA would yield negligible activity and obscure functional characterization [1].

LPCAT-Mediated Phosphatidylcholine Remodeling

For assays of lysophosphatidylcholine acyltransferase (LPCAT) activity, linoleoyl-CoA provides a 38–47% higher reaction velocity compared to oleoyl-CoA when 1-palmitoyl-sn-glycero-3-phosphorylcholine is the acceptor [2]. This quantitative advantage is critical for detecting subtle changes in enzyme activity, such as those occurring during aging or metabolic disease. Linoleoyl-CoA is thus the preferred substrate for robust, high-signal LPCAT assays in both mammalian and plant systems [3].

Triacylglycerol Synthesis and Fat Absorption

In microsomal assays of acyl-CoA:2-monoacylglycerol acyltransferase (MGAT), linoleoyl-CoA supports activity levels statistically equivalent to oleoyl-CoA and significantly higher than palmitoyl-CoA or arachidonoyl-CoA [4]. Researchers investigating dietary lipid processing, particularly the absorption and re-esterification of polyunsaturated fatty acids, should select linoleoyl-CoA to ensure physiological relevance and maximal assay sensitivity [4].

Acyl-CoA Synthetase Kinetics and Inhibition

Linoleoyl-CoA (as its free acid precursor) exhibits a Km in the 1.39–2.22 µM range for long-chain acyl-CoA synthetase and a Vmax of 18.52 µmol/h/mg, which is approximately 30% higher than that of palmitate [5]. Its well-defined Ki (1.23 µM) as a competitive inhibitor of linolenate activation also makes it a valuable tool for probing substrate competition and active site occupancy in this central lipid-activating enzyme [5].

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